Product packaging for 2-(4,5-Dihydrooxazol-2-yl)aniline(Cat. No.:CAS No. 3416-93-1)

2-(4,5-Dihydrooxazol-2-yl)aniline

Cat. No.: B3032669
CAS No.: 3416-93-1
M. Wt: 162.19 g/mol
InChI Key: FDLSEUGNQNFTFX-UHFFFAOYSA-N
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Description

2-(4,5-Dihydrooxazol-2-yl)aniline (CAS 3416-93-1) is a high-purity chemical compound with a molecular formula of C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . This molecule features a unique structure combining an aniline group with a 4,5-dihydrooxazole (oxazoline) ring, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. Oxazoline derivatives are recognized as important privileged ligands in asymmetric catalysis and are frequently found in pharmacologically active compounds . The presence of both the electron-donating aniline group and the coordinative oxazoline nitrogen provides researchers with a versatile scaffold for constructing complex molecules, such as in the synthesis of quinoline-based structures which have demonstrated potential biological properties . The compound requires specific storage conditions to maintain stability and should be kept in a dark place under an inert atmosphere at 2-8°C . Safety Information: This product is classified with the signal word "Warning" according to GHS standards. Key hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Researchers should consult the corresponding Safety Data Sheet (SDS) for comprehensive handling and disposal protocols. Please Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B3032669 2-(4,5-Dihydrooxazol-2-yl)aniline CAS No. 3416-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSEUGNQNFTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443646
Record name 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-93-1
Record name 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 4,5 Dihydrooxazol 2 Yl Aniline and Its Analogs

Established Synthetic Routes for 2-(4,5-Dihydrooxazol-2-yl)aniline

Condensation Reactions Utilizing 2-Aminobenzonitrile (B23959) and 2-Aminoalcohols

A primary and widely employed method for the synthesis of this compound involves the condensation reaction between 2-aminobenzonitrile and a 2-aminoalcohol, such as ethanolamine (B43304). This reaction is frequently catalyzed by various reagents to enhance its efficiency.

One effective approach utilizes a ruthenium(II) complex as a catalyst. In a typical procedure, 2-aminobenzonitrile is reacted with ethanolamine in the presence of a catalytic amount of [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)] under neat conditions (without a solvent) at an elevated temperature of 90°C for 5 hours. chemicalbook.com Following the reaction, the mixture is cooled, diluted with an appropriate solvent like ethyl acetate, and filtered to remove the catalyst. The resulting product is then purified using column chromatography to yield this compound. chemicalbook.com

The general scheme for this reaction is as follows:

2-Aminobenzonitrile + Ethanolamine --(Catalyst)--> this compound

This method is valued for its directness and the ability to reuse the catalyst, making it a more sustainable option.

Alternative Synthetic Pathways (e.g., from Isatoic Anhydride)

An alternative synthetic route to compounds structurally related to this compound involves the use of isatoic anhydride (B1165640) as a starting material. orgsyn.orgnih.gov Isatoic anhydride can react with a variety of primary amines and other reagents to form a diverse range of heterocyclic compounds. nih.govresearchgate.net For instance, the reaction of isatoic anhydride with phenyl hydrazine (B178648) in ethanol (B145695) under reflux conditions yields phenylbenzohydrazides. nih.gov While this does not directly produce this compound, it demonstrates the versatility of isatoic anhydride in synthesizing complex aniline (B41778) derivatives.

The synthesis of isatoic anhydride itself is typically achieved through the reaction of anthranilic acid with phosgene (B1210022) in the presence of hydrochloric acid. orgsyn.org This process results in the formation of isatoic anhydride as a precipitate, which can be purified by recrystallization. orgsyn.org

Synthesis of Substituted and Chiral this compound Derivatives

The functionalization of the this compound scaffold is crucial for tuning its chemical properties and for its application in asymmetric synthesis. This can be achieved by introducing chiral centers or by adding various functional groups to the aromatic ring.

Introduction of Chiral Centers via Optically Active Aminoalcohols

Chirality can be introduced into the oxazoline (B21484) ring by utilizing optically active aminoalcohols in the condensation reaction with 2-aminobenzonitrile. The use of enantiomerically pure aminoalcohols such as L-alaninol, L-valinol, L-phenylglycinol, and L-phenylalaninol leads to the formation of the corresponding chiral this compound derivatives.

These chiral ligands are of significant interest in asymmetric catalysis, where the stereochemistry of the oxazoline ring can influence the stereochemical outcome of a reaction. The synthesis follows the same general principle as the synthesis of the parent compound, with the chiral aminoalcohol replacing ethanolamine.

Table 1: Chiral Aminoalcohols for the Synthesis of Chiral this compound Analogs

Optically Active Aminoalcohol Resulting Chiral Center
L-Alaninol (S)-4-Methyl
L-Valinol (S)-4-Isopropyl
L-Phenylglycinol (S)-4-Phenyl

Strategies for Introducing Functional Groups

The introduction of functional groups, such as halogens and alkyl groups, onto the aniline ring of this compound can be accomplished through various synthetic strategies. Often, it is more practical to start with a substituted aniline derivative and then construct the oxazoline ring.

For example, a substituted 2-aminobenzonitrile can be used as the starting material in the condensation reaction with an aminoalcohol. This allows for the preparation of a wide array of substituted this compound derivatives. The synthesis of substituted 2,6-dicyanoanilines, which can be precursors to such compounds, has been reviewed, highlighting various methods for introducing substituents onto the aniline ring. researchgate.net

Furthermore, tandem reactions, such as a nucleophilic aromatic substitution followed by cyclization, have been employed to synthesize complex heterocyclic systems derived from aniline, demonstrating the potential for creating functionalized analogs. nih.gov

Reactivity Profiles and Transformational Chemistry of 2 4,5 Dihydrooxazol 2 Yl Aniline

Amide Formation and Subsequent Cyclization Reactions

The primary amine of 2-(4,5-dihydrooxazol-2-yl)aniline readily undergoes acylation to form amide-oxazolines, which are key intermediates for further chemical transformations.

Reactions with Acyl Chlorides to Form Amide-Oxazolines

The reaction of this compound with acyl chlorides is a standard method for forming the corresponding N-acylated derivatives. This acylation, often referred to as the Schotten-Baumann reaction, proceeds by nucleophilic attack of the aniline (B41778) nitrogen on the electrophilic carbonyl carbon of the acyl chloride. fishersci.ityoutube.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. fishersci.itlibretexts.org A variety of aprotic solvents, including dichloromethane (B109758) (DCM) and dimethylformamide (DMF), can be used for this transformation. fishersci.ithud.ac.uk The resulting amide-oxazolines are stable compounds that can be isolated and purified using standard techniques. hud.ac.uk

For instance, the reaction of various amines with acyl chlorides in the bio-based solvent Cyrene™ has been shown to produce amides in good yields. hud.ac.uk The general procedure involves stirring the acid chloride, amine, and triethylamine in the solvent, followed by precipitation and washing to obtain the pure amide product. hud.ac.uk

Table 1: Examples of Amide Synthesis from Acyl Chlorides and Amines

Acyl ChlorideAmineBaseSolventProductYield (%)Reference
4-Fluorobenzoyl chloridePyrrolidineTriethylamineCyrene™N-(4-Fluorobenzoyl)pyrrolidine75 hud.ac.uk
4-Fluorobenzoyl chlorideAnilineTriethylamineCyrene™N-(4-Fluorobenzoyl)aniline72 hud.ac.uk
4-Fluorobenzoyl chlorideBenzylamineTriethylamineCyrene™N-(4-Fluorobenzoyl)benzylamine81 hud.ac.uk
3-Fluorobenzoyl chlorideAnilineTriethylamineDMF, NMP, AcetonitrileN-(3-Fluorobenzoyl)aniline>95 (in situ) hud.ac.uk

Cycloaddition Reactions Leading to Quinazolinone Scaffolds

The amide-oxazolines derived from this compound are valuable precursors for the synthesis of quinazolinone scaffolds. These heterocyclic structures are of significant interest due to their presence in numerous biologically active compounds. The transformation typically involves a cyclization reaction where the oxazoline (B21484) ring participates in the formation of the quinazolinone core.

C-H Functionalization Reactions Directed by the Dihydrooxazolyl Aniline Moiety

The dihydrooxazolyl aniline moiety serves as an effective directing group in a variety of metal-catalyzed C-H functionalization reactions. The nitrogen atoms of the aniline and the oxazoline ring can chelate to a metal center, positioning it for selective activation of a nearby C-H bond.

Cobalt-Catalyzed C-H Iodination of Aromatic Amides

The 2-aminophenyloxazoline moiety has been successfully employed as a bidentate directing group in cobalt-catalyzed C-H iodination of aromatic amides. figshare.comacs.org This method utilizes molecular iodine (I2) as the iodinating agent and a cobalt catalyst, such as Co(OAc)2·4H2O, in the presence of an oxidant like Ag2CO3. acs.org The reaction demonstrates good functional group tolerance and proceeds under an air atmosphere. figshare.comacs.org

Specifically, the use of 4-chloro-2-(4,5-dihydrooxazol-2-yl)aniline as the directing group led to excellent yields of the desired ortho-iodinated products. acs.org The chloro-substituent on the directing group was found to enhance the efficiency and selectivity of the reaction. acs.org Mechanistic studies suggest that the reaction proceeds through a distinct pathway compared to other cobalt-catalyzed iodination systems. figshare.comacs.org

Table 2: Cobalt-Catalyzed C-H Iodination of Aromatic Amides

Substrate (Amide)Directing GroupCatalystOxidantProductYield (%)Reference
N-(2-(4,5-dihydrooxazol-2-yl)phenyl)benzamideThis compoundCo(OAc)2·4H2OAg2CO3N-(2-(4,5-dihydrooxazol-2-yl)-6-iodophenyl)benzamideGood acs.org
N-(4-chloro-2-(4,5-dihydrooxazol-2-yl)phenyl)benzamide4-chloro-2-(4,5-dihydrooxazol-2-yl)anilineCo(OAc)2·4H2OAg2CO3N-(4-chloro-2-(4,5-dihydrooxazol-2-yl)-6-iodophenyl)benzamideExcellent acs.org
N-(4-chloro-2-(4,5-dihydrooxazol-2-yl)phenyl)-3-methoxybenzamide4-chloro-2-(4,5-dihydrooxazol-2-yl)anilineCo(OAc)2·4H2OAg2CO3Di-iodinated productMajor product acs.org
N-(4-chloro-2-(4,5-dihydrooxazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide4-chloro-2-(4,5-dihydrooxazol-2-yl)anilineCo(OAc)2·4H2OAg2CO3Mono-iodinated product87 acs.org

Cobalt-Catalyzed Allylic Selective Dehydrogenative Heck Reactions with Alkenes

The dihydrooxazolyl aniline directing group has also been implicated in cobalt-catalyzed dehydrogenative Heck-type reactions. While specific examples focusing solely on this compound are part of a broader class of reactions, the principle involves the chelation-assisted C-H activation of an arene followed by coupling with an alkene. Cobalt(II) catalysts have been shown to be effective in the selective C2-H Heck reaction of indoles, which share mechanistic similarities with directed C-H functionalization. nih.gov

Rhodium-Promoted C-H Amidation of Benzene Derivatives

The oxazoline group is a well-established directing group in rhodium-catalyzed C-H amidation reactions. core.ac.ukrsc.org This transformation allows for the direct introduction of an amide functionality at the ortho-position of an aryl ring bearing an oxazoline substituent. The reaction typically employs a rhodium catalyst, such as [RhCp*Cl2]2, and an amidating agent. nih.gov

Research has shown that rhodium(III)-catalyzed ortho-C-H amidation of 2-arylindazoles, which are structurally related to 2-aryloxazolines, can be achieved in excellent yields using dioxazolones as the amidating reagent. rsc.org This suggests a similar reactivity pattern for substrates containing the this compound moiety. A comparative study on the Rh-catalyzed ortho-amidation of 2-aryloxazolines with sulfonamides and trifluoroacetamide (B147638) revealed broad scope with respect to the sulfonamide partner. core.ac.uk

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms in Catalytic Processes (e.g., C-H Activation)

The directing group, 2-(4,5-dihydrooxazol-2-yl)aniline, facilitates carbon-hydrogen (C-H) bond activation, a process that has been scrutinized through various mechanistic studies. While the specific molecule is part of a broader class, the general mechanism is understood to proceed via a chelation-assisted pathway. The nitrogen atom of the oxazoline (B21484) ring coordinates to a transition metal center, positioning it to interact with the ortho-C-H bond of the aniline (B41778) ring.

For ruthenium-catalyzed reactions, mechanistic studies on similar substrates also point towards a C-H activation pathway. nih.gov For instance, in the Ru(II)-catalyzed diamidation of indoles, experimental evidence such as H/D exchange studies supports a mechanism initiated by C-H bond cleavage. nih.gov These investigations collectively suggest a common mechanistic framework for this class of directing groups, as outlined below.

Catalyst TypeKey Mechanistic StepsRate-Limiting Step
Copper (Amide-Oxazoline Directed)1. Substrate coordination via oxazoline nitrogen. 2. N-H bond deprotonation. 3. C-H bond deprotonation to form a Cu(III)-intermediate. nsf.govC-H bond activation nsf.gov
Ruthenium (Indole-Directed)1. Initial C-H activation to form a ruthenacycle intermediate. 2. Ligand exchange. 3. Reductive elimination to form the product. nih.govVaries with specific reaction; can be C-H activation.

Theoretical Studies on Directing Group Effects in Catalysis

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in providing a quantitative understanding of the directing group's role. The oxazoline moiety of this compound is a classic bidentate directing group, where one heteroatom (the oxazoline nitrogen) acts as an anchor to the metal center, while the other (the aniline nitrogen) participates in the bond-breaking and bond-making events.

Computational analyses of related copper-catalyzed systems have provided a unified mechanistic view. nsf.gov These studies show that the reaction's success is critically dependent on factors like the choice of base, the nature of the coupling partner, and the electronic features of the substrate, all of which are influenced by the directing group. nsf.gov The calculations can model the transition states and intermediates, revealing how the directing group stabilizes the key metallacyclic intermediate that precedes C-H functionalization.

DFT calculations on a Ru(II)-catalyzed system for indole (B1671886) diamidation elucidated the origin of regioselectivity. nih.gov The calculations showed that the formation of a six-membered ruthenacycle intermediate was energetically more favorable by 2.8 kcal/mol than the alternative five-membered ring, thus explaining the observed reaction outcome. nih.gov This demonstrates the power of theoretical studies to rationalize and predict the behavior of directing groups in complex catalytic transformations.

Computational Modeling of Catalytic Cycles

Computational modeling allows for the mapping of entire catalytic cycles, providing energetic details for each intermediate and transition state. This holistic view is crucial for a comprehensive understanding of the reaction mechanism.

For a Ru(II)-catalyzed diamidation of indole, a complete catalytic cycle was elucidated using DFT calculations. nih.gov The proposed mechanism, supported by these calculations, is summarized below:

C-H Activation: The cycle begins with the C-H activation at the C4 position of the indole ring, leading to the formation of a six-membered ruthenacycle intermediate. This step was found to be energetically favorable. nih.gov

Ligand Exchange: A pivalic acid ligand on the ruthenium center is displaced by the incoming dioxazolone coupling partner. nih.gov

CO₂ Extrusion: The coordinated dioxazolone undergoes decarboxylation to form a ruthenium-nitrenoid species.

Migratory Insertion: The nitrenoid inserts into the Ru-C bond of the ruthenacycle.

Second C-H Activation/Amidation: A subsequent C-H activation at the C5 position occurs, followed by the introduction of the second amide group.

Product Release and Catalyst Regeneration: The final di-amidated product is released, and the active ruthenium catalyst is regenerated.

The energy profile for a key part of this computationally modeled cycle is presented in the table below.

StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
Formation of RuthenacycleSix-membered ruthenacycle C -2.8 nih.gov
Ligand ExchangeN-bound complex D +2.7 nih.gov
CO₂ ExtrusionTransition State D-TS +11.5 nih.gov

These computational models provide deep insights that are often inaccessible through experimental means alone, guiding the rational design of future catalytic systems.

Spectroscopic and Structural Characterization Methodologies in Research on 2 4,5 Dihydrooxazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(4,5-dihydrooxazol-2-yl)aniline, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy:

In ¹H NMR spectra, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For the aniline (B41778) moiety, the aromatic protons typically appear as a complex multiplet in the range of δ 6.7–7.9 ppm. The protons of the dihydrooxazole ring exhibit characteristic signals. The methylene (B1212753) protons (CH₂) adjacent to the oxygen and nitrogen atoms typically resonate at distinct chemical shifts, often appearing as triplets if coupled to each other.

Systematic studies on analogous compounds, such as 2-butylthioaniline, have demonstrated that substituents on the aniline ring can significantly influence the chemical shifts of the aromatic protons. For instance, an electron-withdrawing group can cause a downfield shift of the ortho and para protons. researchgate.net

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic ring of this compound typically resonate in the region of δ 115–150 ppm. The carbon of the C=N bond in the oxazoline (B21484) ring is characteristically found further downfield. The two methylene carbons of the dihydrooxazole ring will have distinct chemical shifts. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed for the unambiguous assignment of all proton and carbon signals. bas.bg

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on data for analogous structures.

Table 1: Representative NMR Data for the this compound Core Structure

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H 6.7 - 7.9 (m) 115 - 150
Oxazoline-CH₂-N ~3.9 (t) ~55
Oxazoline-CH₂-O ~4.3 (t) ~67
Oxazoline-C=N - ~165

Note: 'm' denotes a multiplet and 't' denotes a triplet. The exact chemical shifts can vary depending on the solvent and the presence of any additional substituents.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, thereby confirming its elemental composition. This method is crucial for verifying the identity of the synthesized compound and distinguishing it from other potential byproducts.

HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm) of the theoretical mass. For this compound (C₉H₁₀N₂O), the expected monoisotopic mass is 162.0793 g/mol . chemspider.com The experimentally determined mass from an HRMS analysis should closely match this value, providing strong evidence for the correct chemical formula.

Different ionization techniques can be employed in HRMS, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate charged molecular ions for analysis. The choice of technique depends on the properties of the analyte.

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, X-ray crystallography would reveal the planarity of the aniline and dihydrooxazole rings and the dihedral angle between them. In related structures, such as 2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline, it has been observed that both the quinoline (B57606) and dihydrooxazole rings are essentially planar. researchgate.net The crystal packing, which describes how individual molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions like hydrogen bonding.

Other Spectroscopic Techniques in Analysis (e.g., IR)

Infrared (IR) spectroscopy is another valuable tool for the characterization of this compound. It provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key expected IR absorption bands for this compound would include:

N-H stretching: The aniline amine group will show characteristic symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydrooxazole ring will be observed just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the oxazoline ring will exhibit a strong absorption band around 1650 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether-like C-O bond in the dihydrooxazole ring will have a characteristic absorption in the 1000-1300 cm⁻¹ range.

The presence and position of these absorption bands in an IR spectrum provide corroborating evidence for the structure of this compound as determined by NMR and mass spectrometry.

Q & A

Q. Table 1. Optimization of Cobalt-Catalyzed Alkenylation

ParameterOptimal ConditionYield (%)drReference
CatalystCo(acac)₂85>20:1
AdditivePivalic acid9225:1
SolventToluene7815:1
Temperature110°C9022:1

Q. Table 2. Key NMR Data for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityReference
NH₂6.22Singlet
Oxazoline CH₂4.74Triplet
Aromatic H (ortho)7.85Doublet

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(4,5-Dihydrooxazol-2-yl)aniline

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